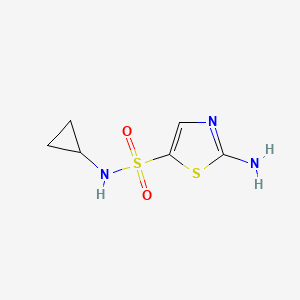

2-amino-N-cyclopropylthiazole-5-sulfonamide

Vue d'ensemble

Description

2-Amino-N-cyclopropylthiazole-5-sulfonamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-cyclopropylthiazole-5-sulfonamide typically involves the cyclization of thioamides with α-haloketones or α-haloesters. The reaction conditions often require the use of a base, such as triethylamine, and a suitable solvent, like dichloromethane or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the addition of reagents and control of reaction parameters can help achieve consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-N-cyclopropylthiazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of thiazolines or thiazolidines.

Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, are used for substitution reactions.

Major Products Formed:

Oxidation: Sulfonyl chlorides, sulfonic acids.

Reduction: Thiazolines, thiazolidines.

Substitution: Various substituted thiazoles and thiazolines.

Applications De Recherche Scientifique

2-Amino-N-cyclopropylthiazole-5-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an antibacterial, antifungal, and anti-inflammatory agent. It can be used as a starting material for the synthesis of more complex pharmaceuticals.

Agriculture: It may be used as a precursor for the development of new pesticides or herbicides.

Materials Science: The compound's unique properties make it suitable for the design of new materials with specific electronic or optical characteristics.

Mécanisme D'action

The mechanism by which 2-amino-N-cyclopropylthiazole-5-sulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may inhibit bacterial enzymes or disrupt fungal cell membranes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or enzymes.

Comparaison Avec Des Composés Similaires

2-Aminothiazole-4-carboxylate

2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide

2-Amino-N-(2-aminophenyl)thiazole-4-carboxamide

Uniqueness: 2-Amino-N-cyclopropylthiazole-5-sulfonamide is unique due to its cyclopropyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and may contribute to its distinct properties and applications.

Activité Biologique

2-Amino-N-cyclopropylthiazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

Target Enzymes

The primary targets of this compound include:

- Carbonic Anhydrase : Involved in maintaining acid-base balance and facilitating respiratory gas exchange.

- Dihydropteroate Synthetase : A key enzyme in folate biosynthesis, crucial for DNA synthesis.

Mode of Action

The compound inhibits these enzymes, preventing them from catalyzing their respective reactions. This inhibition disrupts essential biochemical pathways, notably affecting folic acid synthesis, which is vital for cellular proliferation and metabolism.

Cellular Effects

Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including:

- Leukemia

- Prostate Cancer

These effects are attributed to its ability to modulate cell signaling pathways and gene expression.

Pharmacokinetics

Sulfonamides generally exhibit good oral absorption and wide distribution in the body. The pharmacokinetic profile of this compound includes:

- Metabolism : Primarily metabolized by liver enzymes such as cytochrome P450.

- Transport : Actively transported across cell membranes by efflux transporters like P-glycoprotein.

Temporal Effects in Laboratory Settings

Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing sustained biochemical activity. This stability is crucial for its long-term effects on cellular functions.

Dosage Effects in Animal Models

In animal studies, varying doses of the compound demonstrated:

- Therapeutic Effects at Low Doses : Inhibition of tumor growth and reduction of inflammation.

- Toxicity at High Doses : Indicating a need for careful dosage management in therapeutic applications.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, which include:

- Oxidation : Producing sulfonyl chlorides or sulfonic acids.

- Reduction : Leading to the formation of thiazolines or thiazolidines.

- Substitution : Resulting in various derivatives through nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfonyl chlorides |

| Reduction | Lithium aluminum hydride | Thiazolines |

| Substitution | Amines | Various substituted thiazoles |

Scientific Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : Potential as an antibacterial, antifungal, and anti-inflammatory agent.

- Agriculture : Possible precursor for developing new pesticides or herbicides.

- Materials Science : Suitable for designing new materials with specific electronic or optical characteristics .

Case Studies and Clinical Implications

Recent studies have highlighted the potential of this compound in treating conditions related to enzyme inhibition. For instance:

Propriétés

IUPAC Name |

2-amino-N-cyclopropyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S2/c7-6-8-3-5(12-6)13(10,11)9-4-1-2-4/h3-4,9H,1-2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQINWLPQQGASGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.